molecular formula C20H30O3 B1151031 Deacetylxylopic acid CAS No. 6619-95-0

Deacetylxylopic acid

Cat. No.: B1151031
CAS No.: 6619-95-0
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Description

Deacetylxylopic acid is a natural organic compound belonging to the diterpenes chemical family. It is a white to light yellow solid that is thermally stable at room temperature but may decompose at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylxylopic acid can be synthesized through the deacetylation of xylopic acid. This process involves refluxing xylopic acid with 10% methanolic potassium hydroxide . The structure of the resulting this compound is confirmed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

Industrial Production Methods: . The extraction process typically involves isolating the compound from the plant material and purifying it to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Deacetylxylopic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

Deacetylxylopic acid is unique among diterpenes due to its specific structure and properties. Similar compounds include other diterpenes such as xylopic acid, kaurenoic acid, and ent-kaurenoic acid . These compounds share some structural similarities but differ in their functional groups and biological activities.

Comparison with Similar Compounds

  • Xylopic acid
  • Kaurenoic acid
  • Ent-kaurenoic acid

Deacetylxylopic acid stands out due to its specific deacetylated structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJRXSJJHLPGZ-JXNMKVQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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